molecular formula C19H19NO2 B2978947 3,4-dibenzoyl-1-methylpyrrolidine CAS No. 551921-53-0

3,4-dibenzoyl-1-methylpyrrolidine

Cat. No.: B2978947
CAS No.: 551921-53-0
M. Wt: 293.366
InChI Key: WWXHATMUSYQHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,4-Dibenzoyl-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.

Mechanism of Action

The mechanism of action of 3,4-dibenzoyl-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, its glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds . This inhibition can lead to various therapeutic effects, such as reducing blood sugar levels in diabetic patients.

Biological Activity

3,4-Dibenzoyl-1-methylpyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is being studied for its roles in various therapeutic applications, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

This compound is characterized by its unique substitution pattern on the pyrrolidine ring, which influences its biological interactions. The compound primarily acts as a glucosidase inhibitor , which is crucial in the management of diseases such as Alzheimer's. Its mechanism involves binding to the active site of glucosidase enzymes, thereby preventing the hydrolysis of glucosidic bonds and influencing carbohydrate metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties through inhibition of viral replication processes.
  • Antibacterial Properties : It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Effects : Research indicates that it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of Glucosidase Activity : A study demonstrated that this compound effectively inhibited glucosidase with an IC50 value indicating strong potency (exact values to be confirmed through further studies) .
  • Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations resulted in dose-dependent inhibition of cell viability in breast cancer cell lines .
  • Antibacterial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:

CompoundAntiviral ActivityAntibacterial ActivityAnticancer Activity
This compoundModerateHighHigh
Pyrrolidine-2-oneLowModerateModerate
PyrrolizinesLowHighVariable

Properties

IUPAC Name

(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXHATMUSYQHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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